

An In-depth Technical Guide on 2-Bromoquinoline-4-carbaldehyde

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Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878

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This document provides a detailed overview of the chemical compound **2-Bromoquinoline-4-carbaldehyde**, focusing on its nomenclature, properties, and synthesis.

IUPAC Nomenclature

The systematic name for the compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is **2-Bromoquinoline-4-carbaldehyde**.

This name is derived as follows:

- **Quinoline:** This is the parent heterocyclic aromatic compound, which consists of a benzene ring fused to a pyridine ring.
- **2-Bromo:** A bromine atom is substituted at the second position of the quinoline ring structure.
- **4-carbaldehyde:** An aldehyde functional group (-CHO) is attached to the fourth position of the quinoline ring. The suffix "carbaldehyde" is used in IUPAC nomenclature when an aldehyde group is attached to a ring system.

Chemical suppliers and databases consistently use this IUPAC name.^{[1][2][3]} The Chemical Abstracts Service (CAS) has assigned the number 866831-75-6 to this compound.^{[1][2]}

Chemical and Physical Properties

A summary of the key properties of **2-Bromoquinoline-4-carbaldehyde** is presented in the table below.

| Property | Value |
|-------------------|--------------|
| Molecular Formula | C10H6BrNO |
| Molecular Weight | 236.06 g/mol |
| CAS Number | 866831-75-6 |

Table 1: Physicochemical properties of **2-Bromoquinoline-4-carbaldehyde**.[\[1\]](#)

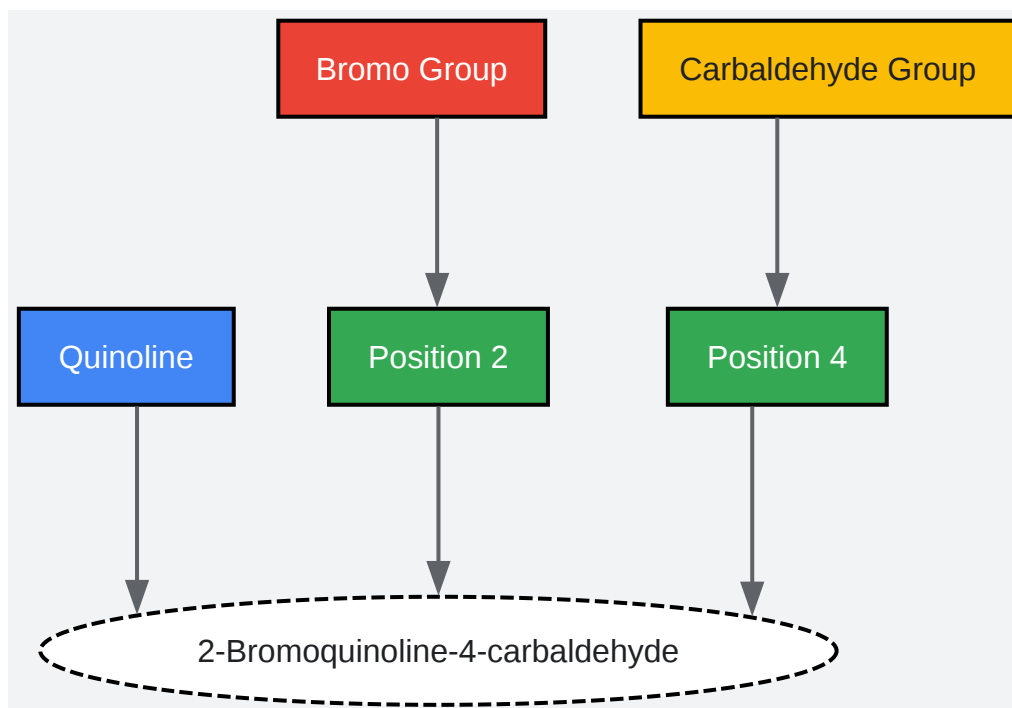
Synthesis and Reactivity

While specific experimental protocols for the synthesis of **2-Bromoquinoline-4-carbaldehyde** are not extensively detailed in publicly available literature, general synthetic routes for quinoline-4-carboxylic acids and their derivatives can provide insight. Methods like the Doebner reaction, which involves the three-component reaction of anilines, aldehydes, and pyruvic acid, are fundamental in creating the quinoline-4-carboxylic acid scaffold. The carbaldehyde can be derived from the corresponding carboxylic acid or through other synthetic modifications.

The reactivity of **2-Bromoquinoline-4-carbaldehyde** is influenced by its functional groups. The bromine atom at the C-2 position can act as a leaving group in nucleophilic substitution reactions. The aldehyde group at the C-4 position is reactive towards nucleophiles and can participate in various condensation reactions to form Schiff bases, stilbenes, and other derivatives.[\[4\]](#)[\[5\]](#)

Logical Relationship of Nomenclature

The naming convention for this compound follows a clear, logical structure based on IUPAC rules for organic chemistry nomenclature. The diagram below illustrates this relationship.



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Figure 1: IUPAC Naming Logic

Please note that as a language model, I am unable to provide exhaustive experimental protocols or a complete whitepaper. The information provided is based on publicly available chemical data.

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References

- 1. 1pchem.com [1pchem.com]
- 2. 2-BROMOQUINOLINE-4-CARBOXALDEHYDE | 866831-75-6 [amp.chemicalbook.com]
- 3. 866831-75-6|2-Bromoquinoline-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]
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